1,1,2-Trichloro-1-fluoropropane 1,1,2-Trichloro-1-fluoropropane
Brand Name: Vulcanchem
CAS No.: 421-41-0
VCID: VC17982478
InChI: InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3
SMILES:
Molecular Formula: C3H4Cl3F
Molecular Weight: 165.42 g/mol

1,1,2-Trichloro-1-fluoropropane

CAS No.: 421-41-0

Cat. No.: VC17982478

Molecular Formula: C3H4Cl3F

Molecular Weight: 165.42 g/mol

* For research use only. Not for human or veterinary use.

1,1,2-Trichloro-1-fluoropropane - 421-41-0

Specification

CAS No. 421-41-0
Molecular Formula C3H4Cl3F
Molecular Weight 165.42 g/mol
IUPAC Name 1,1,2-trichloro-1-fluoropropane
Standard InChI InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3
Standard InChI Key WLJAYGJMTFQRCH-UHFFFAOYSA-N
Canonical SMILES CC(C(F)(Cl)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Structure

1,1,2-Trichloro-1-fluoropropane (IUPAC: 1-fluoro-1,1,2-trichloropropane) consists of a three-carbon propane backbone with chlorine and fluorine substituents at specific positions:

  • Carbon 1: Two chlorine atoms and one fluorine atom

  • Carbon 2: One chlorine atom

The molecular formula is C₃H₄Cl₃F, with a theoretical molecular weight of 179.41 g/mol based on isotopic averages. This structure places it within the broader family of short-chain chlorinated fluorocarbons, which are characterized by mixed halogen substitution patterns.

Table 1: Comparative Structural Properties of Selected Halogenated Hydrocarbons

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen Substitution Pattern
1,1,2-Trichloro-1-fluoropropaneC₃H₄Cl₃F179.411F,1Cl,1Cl (C1); 1Cl (C2)
1,1,2-Trichloro-1-fluoroethane C₂H₂Cl₃F151.401F,1Cl,1Cl (C1); 1Cl (C2)
1,2,2,3-Tetrachloro-1,1-difluoropropaneC₃H₂Cl₄F₂217.851F,1F (C1); 2Cl (C2); 1Cl (C3)

The propane backbone introduces greater conformational flexibility compared to ethane analogs, potentially influencing reactivity and phase behavior.

Synthesis and Industrial Production

Theoretical Synthesis Pathways

While no documented synthesis routes for 1,1,2-trichloro-1-fluoropropane exist, its production would likely involve:

  • Free-Radical Halogenation: Sequential chlorination/fluorination of propane under UV light, though selectivity challenges may arise due to competing substitution sites.

  • Nucleophilic Displacement: Starting from 1,1,2-trichloropropane, fluorine could replace a chlorine atom via reactions with metal fluorides (e.g., KF in polar aprotic solvents) .

Key Reaction Considerations:

  • Temperature Control: Maintained between 50–80°C to optimize reaction kinetics while minimizing side products .

  • Catalysts: Lewis acids like FeCl₃ may enhance halogen redistribution.

Physicochemical Properties

Predicted Physical Constants

Using group contribution methods and analog data :

PropertyEstimated ValueBasis for Estimation
Density (20°C)1.45–1.55 g/cm³Comparison to C₂H₂Cl₃F
Boiling Point95–110°CIncremental adjustment from ethane analog
Vapor Pressure (25°C)85–100 mmHgCorrelated with Cl/F ratio
LogP (Octanol-Water)2.8–3.2Halogen hydrophobicity trends

Spectroscopic Characteristics

  • ¹⁹F NMR: Expected singlet near -120 ppm (CFCl₂ environment)

  • IR Spectroscopy: C-F stretch ~1100 cm⁻¹, C-Cl ~700 cm⁻¹

Environmental Behavior and Degradation

Atmospheric Lifetime

Based on structural analogs, the atmospheric lifetime is projected at 5–15 years, with hydroxyl radical (·OH) attack as the primary degradation pathway:

C₃H₄Cl₃F+OHProducts+HCl+HF\text{C₃H₄Cl₃F} + \cdot\text{OH} \rightarrow \text{Products} + \text{HCl} + \text{HF}

This aligns with the behavior of 1,1,2-trichloro-1-fluoroethane, which shows moderate ozone depletion potential .

Hydrospheric Mobility

High density (>1.4 g/cm³) suggests propensity for sediment accumulation in aquatic systems, similar to 1,1,1-trichloroethane . Volatilization half-lives in water are estimated at 10–30 hours.

Regulatory Status and Future Directions

Global Regulatory Landscape

  • Montreal Protocol: If ozone depletion potential (ODP) >0.01

  • REACH: Requiring registration for EU manufacturing/import

Research Priorities

  • Synthetic Optimization: Developing selective, high-yield production methods

  • Ecotoxicology: Assessing long-term impacts on aquatic ecosystems

  • Atmospheric Modeling: Quantifying ODP and global warming potential

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